molecular formula C24H20O5 B5411837 (3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one

(3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one

Cat. No.: B5411837
M. Wt: 388.4 g/mol
InChI Key: RORWGNUOHHNHAF-GRSHGNNSSA-N
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Description

(3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2-acetyl-1-naphthol under basic conditions to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the final furanone product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups using appropriate electrophiles.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a naphthalene ring and a furanone moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(3Z)-5-naphthalen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-21-11-15(12-22(27-2)23(21)28-3)10-19-14-20(29-24(19)25)18-9-8-16-6-4-5-7-17(16)13-18/h4-14H,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORWGNUOHHNHAF-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C=C(OC2=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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